GW8510 is a synthetic small-molecule compound primarily known for its inhibitory activity against cyclin-dependent kinases (CDKs) [, , ]. It is widely used in scientific research to investigate cellular processes such as cell cycle regulation, apoptosis, and differentiation, as well as to explore its potential therapeutic implications for various diseases including cancer and neurodegenerative disorders [, , , , , , , , , , , , , , , , , , ].
GW8510 is cataloged under the Chemical Abstracts Service number 222036-17-1 and is available from multiple suppliers for research purposes. It is primarily classified as a small molecule drug with specific activity against cyclin-dependent kinases, particularly in the context of cancer biology and cellular metabolism .
The synthesis of GW8510 involves a multi-step chemical reaction starting from 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide. The process is conducted under controlled laboratory conditions to ensure high purity and yield, typically resulting in a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography .
The synthetic routes often include:
GW8510 has a molecular weight of 449.5 g/mol. Its structural formula reveals a complex arrangement that facilitates its interaction with biological targets, particularly cyclin-dependent kinases. The compound's three-dimensional conformation plays a crucial role in its binding affinity and specificity towards its targets .
GW8510 participates in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, allowing for tailored modifications to optimize the compound's properties.
GW8510 functions primarily by inhibiting cyclin-dependent kinase 2 activity, which plays a vital role in cell cycle regulation. Studies have shown that treatment with GW8510 leads to increased expression of p53-responsive genes, suggesting activation of the p53 pathway. This activation results in cell cycle arrest at the G2/M phase, thereby hindering cell proliferation in various cancer models .
Moreover, GW8510 has been implicated in promoting autophagic cell death through the downregulation of ribonucleotide reductase M2 expression, which is crucial for DNA synthesis and repair mechanisms .
GW8510 appears as a yellow solid at room temperature. Its solubility characteristics are essential for its biological activity and are typically assessed in various solvents to determine optimal conditions for experimental applications. The compound's stability under physiological conditions is also critical for its potential therapeutic use.
Relevant data regarding its solubility, melting point, boiling point, and other physical properties are typically documented in chemical databases such as PubChem and ChemIDplus .
GW8510 has shown promise in several scientific applications:
Ribonucleotide reductase M2 (RRM2) is a validated therapeutic target in colorectal cancer (CRC), where its overexpression correlates with malignant transformation and poor prognosis. GW8510, initially characterized as a cyclin-dependent kinase inhibitor, was repositioned as an RRM2 inhibitor through connectivity MAP (CMAP) bioinformatics screening. This screening identified GW8510 as a top candidate mimicking the gene expression signature of RRM2-knockdown cells [1] [5].
GW8510 uniquely targets RRM2 for proteasomal degradation rather than suppressing transcriptional activity. In HCT116 and DLD-1 CRC cells, GW8510 treatment reduced RRM2 protein levels by 60–80% within 24 hours. Crucially, this reduction was reversed upon co-administration of the proteasome inhibitor MG132, confirming proteasome-dependent degradation [1]. Rescue experiments further demonstrated that RRM2-overexpressing cells exhibited significantly reduced sensitivity to GW8510 (P < 0.01), establishing RRM2 as the primary mechanistic target [1] [5].
RRM2 suppression by GW8510 triggers caspase-dependent apoptosis and autophagic cell death. Molecular analyses revealed dose-dependent accumulation of LC3-II (an autophagosome marker) and downregulation of p62/SQSTM1 in CRC cells. This autophagy induction was coupled with apoptosis, as caspase-3 inhibition (via ZVAD-FMK) concurrently reduced PARP cleavage and LC3-II accumulation [1]. Notably, RRM2 silencing amplified GW8510-induced autophagy, confirming RRM2’s role as a negative regulator of autophagic flux [1] [4].
Table 1: GW8510-Induced Molecular Changes in Colorectal Cancer Models
Cell Line | RRM2 Reduction | LC3-II Accumulation | p62 Reduction | Rescue by RRM2 Overexpression |
---|---|---|---|---|
HCT116 | 80% | 3.5-fold increase | 70% | Yes (Cell viability restored) |
DLD-1 | 60% | 2.8-fold increase | 65% | Partial |
SW480 | 75% | 3.2-fold increase | 72% | Not tested |
Beyond RRM2 inhibition, GW8510 retains activity against CDK2, disrupting cell cycle progression in tumor cells. This dual targeting amplifies its anticancer effects, particularly in chemoresistant settings [4] [6].
GW8510 synergizes with conventional chemotherapeutics by overcoming RRM2-mediated resistance:
Table 2: Synergistic Activity of GW8510 with Chemotherapeutics
Cancer Type | Combination Partner | Model System | Combination Index (CI) | Efficacy Enhancement |
---|---|---|---|---|
Pancreatic | Gemcitabine | PANC-1 cells | 0.45 (Synergistic) | 70% migration inhibition |
Breast (ER+) | Tamoxifen | MCF-7/TR xenografts | Not calculated | Tumor growth ↓ 60% |
Ovarian | Cisplatin | SKOV3 xenografts | Not calculated | Tumor growth ↓ 64% |
GW8510 induces G2/M arrest by simultaneously disrupting nucleotide metabolism (via RRM2) and CDK2-mediated cell cycle regulation:
Table 3: Cell Cycle and Metabolic Effects of GW8510
Effect | Molecular Trigger | Observed Outcome | Model System |
---|---|---|---|
dNTP pool depletion | RRM2 degradation | 40–60% ↓ dCTP/dTTP; DNA synthesis arrest | HCT116/DLD-1 cells |
G2/M arrest | CDK2 inhibition + RRM2 loss | 55% cells in G2/M phase; p53-independent | HCT116 (p53 WT/KO) |
Mitochondrial biogenesis | AMPK/PGC-1α activation | ↑ mtDNA copy number; ↓ ROS | C2C12 myotubes |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0